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An In-depth Technical Guide to 3-Bromo-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Bromo-8-nitroquinoline is a halogenated and nitrated derivative of the quinoline

heterocyclic system. The quinoline scaffold is of paramount importance in medicinal chemistry,

forming the core of numerous pharmacologically active agents. The strategic placement of a

bromine atom and a nitro group on this scaffold endows 3-Bromo-8-nitroquinoline with

unique electronic properties and chemical reactivity, making it a versatile building block for the

synthesis of novel compounds. This technical guide provides a comprehensive examination of

its molecular structure, formula, spectroscopic signature, and synthesis. It is designed to serve

as a foundational resource for professionals engaged in chemical research and drug discovery.

Chemical and Molecular Identity
The unambiguous identification of a chemical compound is the cornerstone of scientific

research. 3-Bromo-8-nitroquinoline is defined by the following identifiers and properties:
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Identifier Value Source

IUPAC Name 3-bromo-8-nitroquinoline [1]

CAS Number 5341-07-1 [1][2][3]

Molecular Formula C₉H₅BrN₂O₂ [1][2][4]

Molecular Weight 253.05 g/mol [1][4]

Monoisotopic Mass 251.95344 Da [1][5]

Canonical SMILES
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-INVALID-LINK--[O-])Br
[5]

InChIKey
DTXRHWZDVULKEJ-

UHFFFAOYSA-N
[1][5]

Elucidation of the Molecular Structure
The structure of 3-Bromo-8-nitroquinoline is built upon a quinoline core, which is a bicyclic

aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key features of

its substitution pattern are:

A bromine atom at the C-3 position of the pyridine ring.

A nitro group (NO₂) at the C-8 position of the benzene ring.

The presence of the electron-withdrawing nitro group deactivates the benzene portion of the

ring system towards electrophilic substitution, while also influencing the overall electronic

distribution. The bromine atom at the C-3 position serves as a key functional handle for

synthetic transformations, particularly for metal-catalyzed cross-coupling reactions.

Caption: 2D representation of the 3-Bromo-8-nitroquinoline structure.

Synthetic Protocol: Bromination of 8-Nitroquinoline
The synthesis of 3-Bromo-8-nitroquinoline is most commonly achieved via the direct

bromination of 8-nitroquinoline. The choice of brominating agent and reaction conditions is
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critical to ensure regioselectivity and high yield. A well-established laboratory-scale procedure

is outlined below.

Causality: The starting material, 8-nitroquinoline, already possesses the required nitro group at

the C-8 position. The subsequent reaction must selectively introduce a bromine atom at the C-3

position. Direct bromination using molecular bromine in a suitable solvent is an effective

method for this transformation on the quinoline ring system.

Experimental Protocol:

Reaction Setup: To a solution of 8-nitroquinoline (1.0 equivalent) in a suitable solvent such

as acetic acid or chloroform in a round-bottom flask, add molecular bromine (Br₂) (1.1 to 1.5

equivalents) dropwise at room temperature with constant stirring.[6]

Reaction Execution: The reaction mixture is stirred at room temperature. The progress is

monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed

(typically several hours).

Work-up and Neutralization: Upon completion, the reaction mixture is poured into an ice-

water mixture. The solution is then carefully neutralized with a base, such as a saturated

sodium bicarbonate (NaHCO₃) solution, until effervescence ceases. This step quenches any

remaining bromine and neutralizes the acidic solvent.

Extraction: The aqueous mixture is extracted multiple times with an organic solvent like

dichloromethane or ethyl acetate. The organic layers are combined.

Drying and Concentration: The combined organic phase is washed with brine, dried over an

anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under

reduced pressure using a rotary evaporator.

Purification (Self-Validation): The resulting crude solid is purified by column chromatography

on silica gel or by recrystallization from a solvent system like ethanol/water. The purity of the

final product, a pale yellow solid, is then validated by measuring its melting point and

confirmed using the spectroscopic methods described in the next section.

Caption: Step-by-step workflow for the synthesis of 3-Bromo-8-nitroquinoline.
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Spectroscopic and Physicochemical Profile
The structural identity of a synthesized compound is unequivocally confirmed through a

combination of spectroscopic techniques. The physicochemical properties are essential for its

handling, storage, and application in further studies.

Spectroscopic Data
The following table summarizes the expected spectroscopic data for 3-Bromo-8-
nitroquinoline, based on its structure and data from analogous compounds.[7][8]

Technique Expected Observations Interpretation

¹H NMR

Multiple signals in the aromatic

region (δ 7.5-9.1 ppm). Distinct

doublets and multiplets

corresponding to the five

protons on the quinoline ring.

The proton at C-2 would be

significantly downfield.

Confirms the proton

environment of the aromatic

scaffold. The specific chemical

shifts and coupling constants

validate the 3,8-disubstitution

pattern.

¹³C NMR

Signals in the aromatic region

(~120-155 ppm). The carbon

attached to bromine (C-3) and

the carbons influenced by the

nitro group will show

characteristic shifts.

Verifies the carbon backbone

of the molecule.

FT-IR (cm⁻¹)

~1530 & ~1350 (strong,

sharp); ~3100-3000 (medium);

~830-750 (medium-strong)

Asymmetric and symmetric N-

O stretching of the nitro group;

Aromatic C-H stretching; C-Br

stretching and C-H out-of-

plane bending.

Mass Spec. (MS)

Molecular ion peaks at m/z ≈

252 and 254 with a relative

intensity ratio of approximately

1:1.

This characteristic isotopic

pattern is definitive proof of the

presence of a single bromine

atom (due to ⁷⁹Br and ⁸¹Br

isotopes).[9]
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Physicochemical Properties
Property Value / Description Significance

Appearance Pale yellow to yellow solid
Standard physical state at

room temperature.

Melting Point

Not widely reported, but

expected to be a sharp range

for a pure crystalline solid.

A key indicator of purity; a

broad melting range suggests

impurities.

Solubility

Soluble in organic solvents

(DMSO, DMF, CHCl₃);

Insoluble in water.

Critical for selecting

appropriate solvents for

reactions, purification, and

biological assays.

XLogP3 2.1 - 2.7

Predicts moderate lipophilicity,

which is an important

parameter for estimating

membrane permeability in drug

development.[4][10]

Utility in Chemical Biology and Drug Discovery
3-Bromo-8-nitroquinoline is not merely a chemical curiosity; it is a strategic precursor for the

development of more complex molecules with potential therapeutic applications.

Scaffold for Derivatization: The C-Br bond is a prime site for introducing molecular diversity

via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-

Hartwig), allowing for the attachment of various aryl, alkyl, or amino groups.

Amine Precursor: The nitro group at C-8 can be readily reduced to a primary amine (-NH₂).

This amine can then be converted into amides, sulfonamides, or used in other reactions to

build more elaborate structures.

Biological Relevance: The quinoline core is a "privileged scaffold" found in numerous

approved drugs, most notably antimalarials like chloroquine. By using 3-Bromo-8-
nitroquinoline as a starting point, researchers can rapidly generate libraries of novel
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quinoline derivatives for screening against various biological targets, including kinases,

parasites, and bacteria.[6]

Synthetic Diversification

C-3 Modification

C-8 Modification

Drug Discovery Funnel

3-Bromo-8-nitroquinoline

Cross-Coupling
(Suzuki, Heck, etc.)

Nitro Reduction

Diverse Chemical Library

8-Amino Derivative

High-Throughput Screening Hit Identification Lead Optimization Drug Candidate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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